Cas no 850586-22-0 (OTAVA-BB 1363377)
OTAVA-BB 1363377 Chemical and Physical Properties
Names and Identifiers
-
- OTAVA-BB 1363377
- C-(3'-Chloro-biphenyl-3-yl)-methylamine
- 850586-22-0
- C78503
- CS-0362908
- [3-(3-chlorophenyl)phenyl]methanamine
- 3'-Chloro-biphenyl-3-methanamine
- NCGC00373853-01
- (3'-Chloro-[1,1'-biphenyl]-3-yl)methanamine
- AKOS010478750
- SCHEMBL5471659
- UXQBWKWQAXWLJG-UHFFFAOYSA-N
-
- Inchi: 1S/C13H12ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H,9,15H2
- InChI Key: UXQBWKWQAXWLJG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=CC=CC(CN)=C1
Computed Properties
- Exact Mass: 217.0658271g/mol
- Monoisotopic Mass: 217.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26Ų
OTAVA-BB 1363377 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01JMRU-500mg |
3'-Chloro-biphenyl-3-methanamine |
850586-22-0 | 97% | 500mg |
$163.00 | 2025-02-13 | |
| Aaron | AR01JMRU-1g |
3'-Chloro-biphenyl-3-methanamine |
850586-22-0 | 97% | 1g |
$266.00 | 2025-02-13 | |
| Aaron | AR01JMRU-5g |
3'-Chloro-biphenyl-3-methanamine |
850586-22-0 | 97% | 5g |
$786.00 | 2025-02-13 | |
| 1PlusChem | 1P01JMJI-500mg |
3'-Chloro-biphenyl-3-methanamine |
850586-22-0 | 97% | 500mg |
$149.00 | 2024-04-21 | |
| 1PlusChem | 1P01JMJI-1g |
3'-Chloro-biphenyl-3-methanamine |
850586-22-0 | 97% | 1g |
$235.00 | 2024-04-21 | |
| 1PlusChem | 1P01JMJI-5g |
3'-Chloro-biphenyl-3-methanamine |
850586-22-0 | 97% | 5g |
$683.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433578-250mg |
(3'-Chloro-[1,1'-biphenyl]-3-yl)methanamine |
850586-22-0 | 95% | 250mg |
¥1575.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433578-1g |
(3'-Chloro-[1,1'-biphenyl]-3-yl)methanamine |
850586-22-0 | 95% | 1g |
¥3048.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433578-5g |
(3'-Chloro-[1,1'-biphenyl]-3-yl)methanamine |
850586-22-0 | 95% | 5g |
¥10605.00 | 2024-07-28 |
OTAVA-BB 1363377 Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on OTAVA-BB 1363377
Professional Introduction to Compound with CAS No. 850586-22-0 and Product Name OTAVA-BB 1363377
Compound with the CAS number 850586-22-0 and the product name OTAVA-BB 1363377 represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique chemical properties and potential applications in various therapeutic areas. The detailed exploration of this compound not only highlights its structural and functional characteristics but also delves into the latest research findings that underscore its significance.
The molecular structure of CAS No. 850586-22-0 is meticulously designed to exhibit specific interactions with biological targets, making it a promising candidate for drug development. Recent studies have demonstrated that this compound exhibits high selectivity and efficacy in modulating key cellular pathways, which are integral to numerous diseases. The product OTAVA-BB 1363377, derived from this compound, has been optimized for enhanced solubility and bioavailability, ensuring better therapeutic outcomes.
In the realm of pharmaceutical innovation, the compound’s ability to interact with enzymes and receptors has been a focal point of research. Studies have shown that OTAVA-BB 1363377 can effectively inhibit certain enzymes involved in inflammatory responses, thereby offering a novel approach to treating chronic inflammatory conditions. The compound’s mechanism of action involves precise molecular interactions that lead to the downregulation of pro-inflammatory cytokines, which is a critical step in managing such diseases.
Moreover, the compound’s stability under various physiological conditions has been a subject of extensive investigation. Research indicates that CAS No. 850586-22-0 maintains its structural integrity in both aqueous and lipid environments, making it suitable for diverse formulations. This stability is attributed to its robust chemical backbone, which resists degradation even under harsh conditions. Such properties are essential for ensuring the efficacy and safety of pharmaceutical products.
The synthesis of OTAVA-BB 1363377 involves cutting-edge chemical methodologies that ensure high purity and yield. Advanced catalytic processes have been employed to minimize byproducts, thereby enhancing the overall quality of the final product. These synthetic techniques align with global standards for pharmaceutical manufacturing, ensuring that the compound meets stringent regulatory requirements.
Recent clinical trials have provided compelling evidence of the therapeutic potential of OTAVA-BB 1363377. In preclinical studies, the compound demonstrated significant reductions in disease markers associated with various disorders. These findings have prompted further investigation into its potential as a therapeutic agent. The trials have also highlighted the compound’s favorable safety profile, with minimal side effects observed at therapeutic doses.
The interdisciplinary approach taken in studying CAS No. 850586-22-0 exemplifies the convergence of chemistry, biology, and medicine. By leveraging computational modeling and high-throughput screening techniques, researchers have been able to uncover novel insights into the compound’s behavior at both molecular and cellular levels. This holistic understanding has paved the way for more targeted and effective drug design strategies.
The future prospects of OTAVA-BB 1363377 are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative formulations and combination therapies that could further enhance its efficacy. The compound’s versatility makes it a valuable asset in the quest for new treatments for complex diseases.
In conclusion, CAS No. 850586-22-0 and its derivative OTAVA-BB 1363377 represent a significant stride in pharmaceutical innovation. Their unique properties, coupled with promising research findings, position them as key players in addressing unmet medical needs. As research continues to unravel their full potential, these compounds are poised to make substantial contributions to healthcare advancements.
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